N-Acétyl Amphotéricine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

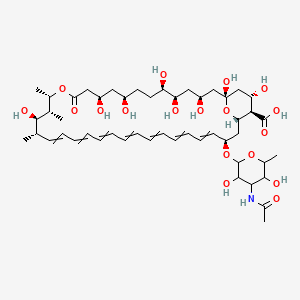

N-Acetyl Amphotericin B (NAmB) is a synthetic derivative of the naturally occurring antifungal agent amphotericin B. It has been developed as an alternative to amphotericin B, which has a number of drawbacks, including its high cost, poor solubility, and the potential for adverse side effects. NAmB has been found to be more effective than the parent compound in treating a range of fungal infections, and has been used in a number of scientific research applications. In

Applications De Recherche Scientifique

Agent Antifongique

L'amphotéricine B est considérée comme l'un des antifongiques les plus importants des 60 dernières années {svg_1}. Elle reste utile dans le traitement des maladies fongiques invasives en raison de son large spectre d'activité, de son faible taux de résistance et de son excellente action clinique et pharmacologique {svg_2}.

Traitement des Infections Fongiques Invasives

Différentes formulations d'amphotéricine B sont disponibles pour le traitement des infections fongiques invasives {svg_3}. Ces formulations présentent des caractéristiques distinctes qui peuvent influencer les résultats thérapeutiques {svg_4}.

Propriétés Pharmacologiques

L'amphotéricine B possède des propriétés pharmacologiques uniques. Elle a un large spectre d'activité, un faible taux de résistance et une excellente action clinique et pharmacologique {svg_5}. L'étude met en évidence ses caractéristiques chimiques, ses structures pharmacocinétiques, ses interactions médicament-cible, sa stabilité et autres {svg_6}.

Développement de la Résistance

Le développement de la résistance à l'amphotéricine B reste relativement rare {svg_7}. Cela en fait un outil précieux dans la lutte contre les infections fongiques {svg_8}.

Mode d'Action

Le mode d'action de l'amphotéricine B a été récemment révisé {svg_9}. Comprendre le mode d'action peut aider au développement de nouveaux médicaments antifongiques {svg_10}.

Toxicité

Malgré son efficacité, l'amphotéricine B présente une toxicité significative pour l'hôte qui limite son utilisation {svg_11}. La recherche est en cours pour développer de nouvelles formulations qui pourraient minimiser cet effet {svg_12}.

Mécanisme D'action

Safety and Hazards

Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .

Analyse Biochimique

Biochemical Properties

N-Acetyl Amphotericin B interacts with ergosterol, a component of fungal cell membranes . This interaction leads to the formation of pores in the cell membrane, causing rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death . It has also been demonstrated that N-Acetyl Amphotericin B induces oxidative damage in the cells .

Cellular Effects

N-Acetyl Amphotericin B has a profound effect on various types of cells and cellular processes. It influences cell function by affecting the permeability of cell membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Acetyl Amphotericin B has been shown to interfere with the formation of functional cell walls in budding cells .

Molecular Mechanism

The mechanism of action of N-Acetyl Amphotericin B is primarily through pore formation at the cell membrane after binding to ergosterol . This leads to rapid leakage of monovalent ions and subsequent fungal cell death . Additionally, it has been suggested that N-Acetyl Amphotericin B may also exert its effects by inducing oxidative damage in the cells .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl Amphotericin B change over time in laboratory settings. For instance, it has been observed that the antibiotic binds to cells in the form of small aggregates characterized by a relatively short fluorescence lifetime . These aggregates bind preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage .

Dosage Effects in Animal Models

The effects of N-Acetyl Amphotericin B vary with different dosages in animal models. For example, a study found that cells expressing ABCA1 were more resistant to N-Acetyl Amphotericin B treatment, while cells lacking ABCA1 expression or expressing non-active ABCA1MM mutant displayed increased sensitivity .

Metabolic Pathways

N-Acetyl Amphotericin B is involved in several metabolic pathways. Comparative metabolomics analysis has identified key metabolites that are involved in carbon metabolism, fatty acids metabolism, amino acids metabolism, purine metabolism, folate biosynthesis, and one carbon pool by folate .

Transport and Distribution

N-Acetyl Amphotericin B is transported and distributed within cells and tissues. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . The formation of N-Acetyl Amphotericin B-rich extramembranous structures and binding of the drug molecules into the cell membranes and penetration into the cells have been observed .

Subcellular Localization

It has been observed that N-Acetyl Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . This suggests that N-Acetyl Amphotericin B may localize to these areas within the cell.

Propriétés

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGUUNRLVBJXKB-UNCNTABKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?

A: N-Acetyl Amphotericin B belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)